molecular formula C9H13N3O B6204159 N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide CAS No. 1565630-46-7

N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide

Katalognummer: B6204159
CAS-Nummer: 1565630-46-7
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: PXUYNFGDNMWTCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide is a derivative of pyridine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide typically involves the reaction of pyridine derivatives with dimethylamine. One common method is the oxidation of pyridine to form a pyridylpyridinium cation, which then reacts with dimethylamine . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism by which N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide exerts its effects involves its role as a nucleophilic catalyst. The compound facilitates the formation of reactive intermediates, which then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

1565630-46-7

Molekularformel

C9H13N3O

Molekulargewicht

179.22 g/mol

IUPAC-Name

N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide

InChI

InChI=1S/C9H13N3O/c1-10-7-4-5-8(11-6-7)9(13)12(2)3/h4-6,10H,1-3H3

InChI-Schlüssel

PXUYNFGDNMWTCQ-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CN=C(C=C1)C(=O)N(C)C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.